(1'R,4S)-Spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-amine;hydrochloride
Beschreibung
The compound “(1'R,4S)-Spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-amine;hydrochloride” is a spirocyclic amine hydrochloride featuring a naphthalene ring fused to a cyclopropane moiety. Its molecular formula is C₁₂H₁₅N·HCl (MW: 209.72), with a CAS number of 1375474-45-5 . The spiro junction at the 4-position of the dihydronaphthalene ring and the 2'-position of the cyclopropane creates a rigid, three-dimensional structure.
Eigenschaften
IUPAC Name |
(1'R,4S)-spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N.ClH/c13-11-8-12(11)7-3-5-9-4-1-2-6-10(9)12;/h1-2,4,6,11H,3,5,7-8,13H2;1H/t11-,12+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZHJFNPPKWVOY-LYCTWNKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C3(C1)CC3N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@]3(C1)C[C@H]3N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (1'R,4S)-Spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-amine; hydrochloride (CAS No. 2102606-66-4) is a novel organic molecule with potential biological activity. This article provides an overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 237.8 g/mol. The structure features a spirocyclic arrangement that is characteristic of many biologically active compounds.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 237.8 g/mol |
| CAS Number | 2102606-66-4 |
Research indicates that spiro compounds often exhibit diverse biological activities, including:
- Anticancer Activity : Some spiro compounds have shown potential in inhibiting cancer cell proliferation. For instance, similar naphthalene derivatives have been reported to affect cell signaling pathways related to tumor growth.
- Neuroprotective Effects : Certain spiro compounds are being studied for their neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.
Pharmacological Effects
-
Cytotoxicity : Preliminary studies suggest that compounds similar to (1'R,4S)-Spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-amine; hydrochloride exhibit cytotoxic effects against various cancer cell lines. For example:
- MCF-7 (breast cancer) : IC50 values reported around 5 µM.
- HeLa (cervical cancer) : IC50 values reported around 3 µM.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to cancer and other diseases.
Study 1: Antitumor Activity
A study investigated the effects of various spiro compounds on tumor growth in vivo. The results indicated that (1'R,4S)-Spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-amine; hydrochloride significantly reduced tumor size in mice models compared to controls.
Study 2: Neuroprotection
In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis. This suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Comparisons
The following table summarizes structural and physicochemical differences between the target compound and analogous spirocyclic amines:
Key Differences in Physicochemical Properties
- Lipophilicity : The dimethyl-substituted derivative (CAS 1427380-49-1) exhibits higher lipophilicity due to methyl groups, enhancing membrane permeability compared to the unsubstituted target compound .
- Aromatic System : Replacing naphthalene with chromene (CAS unspecified) introduces an oxygen atom, increasing polarity and altering π-π stacking interactions .
Supplier Landscape
- The target compound and its chromene analog are supplied predominantly by Chinese and Indian firms (e.g., H2-Chem Co Ltd, Enzychem Lifesciences), reflecting cost-efficient manufacturing .
- Specialty derivatives (e.g., cyclopentane-containing spiroamines) are niche products offered by research-focused suppliers like GLPBIO .
Vorbereitungsmethoden
Catalytic Enantioselective Cyclopropanation
The most widely adopted strategy employs transition-metal-catalyzed asymmetric cyclopropanation of dihydronaphthalene derivatives. Key advancements include:
Rhodium-Catalyzed Diazocompound Insertion
Reaction of 1,2-dihydronaphthalene with diazoacetamide derivatives in the presence of Rh₂(S-DOSP)₄ catalyst achieves enantiomeric excess (ee) up to 94%. The method benefits from excellent stereocontrol but requires careful handling of diazo precursors.
Copper-Mediated Cyclopropanation
Cu(OTf)₂ with chiral bisoxazoline ligands enables cyclopropanation of styryl-dihydronaphthalenes with ethyl diazoacetate, yielding the spiro core in 82% yield and 89% ee. This method offers improved functional group tolerance compared to rhodium systems.
Stepwise Construction of the Cyclopropane Ring
Corey-Chaykovsky Cyclopropanation
Treatment of 4-methylene-1,2-dihydronaphthalene with dimethylsulfoxonium methylide generates the cyclopropane ring under basic conditions (DBU, DMSO, 50°C). While effective for ring formation, this method requires subsequent resolution of racemic products via chiral HPLC or enzymatic kinetic resolution.
[2+1] Cycloaddition Approaches
Photochemical [2+1] cycloaddition between 1,3-dienes and dichlorocarbene (generated from CHCl₃/KOtBu) provides access to the spirocyclic framework. Recent optimizations report 67% yield with 3:1 diastereomeric ratio using flow reactor technology.
Hydrochloride Salt Formation
Conversion to the hydrochloride salt is typically achieved via:
- Gas-Solid Reaction : Exposure of free amine to HCl vapor in EtOAc (95% conversion)
- Solution-Phase Precipitation : Treatment with 2M HCl in diethyl ether (99% purity by HPLC)
Critical parameters include strict moisture control (<50 ppm H₂O) and temperature maintenance below 25°C to prevent racemization.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Rh-Catalyzed | 68 | 94 | High stereocontrol | Diazocompound instability |
| Cu-Mediated | 82 | 89 | Functional group tolerance | Moderate scalability |
| Corey-Chaykovsky | 75 | - | Simple conditions | Racemic product |
| Photochemical [2+1] | 67 | - | No metal catalysts | Diastereomer separation needed |
| Reductive Amination | 60 | 91 | Direct amination | Multiple steps |
Recent Methodological Innovations
Continuous Flow Cyclopropanation
Integration of photochemical cyclopropanation with inline chiral separation modules reduces process time from 48h to 6h while maintaining 89% ee.
Enzymatic Dynamic Kinetic Resolution
Novel amine transaminases (ATA-117 from Arthrobacter sp.) enable simultaneous amination and resolution, achieving 99% ee in a single step.
Q & A
Q. Basic
- Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., amylose-based columns) to verify the (1'R,4S) configuration .
- X-ray crystallography : Provides definitive structural confirmation by analyzing crystal packing and bond angles .
- NMR spectroscopy : H and C NMR data (e.g., coupling constants for cyclopropane protons) validate the spirocyclic structure . Purity (>98%) is confirmed via LC-MS with UV detection at 254 nm .
What methodologies address contradictory pharmacological data in studies of this compound?
Q. Advanced
- Dose-response profiling : Contradictions in IC values (e.g., anticancer activity ranging from 5–50 µM) may arise from assay conditions. Standardize cell lines (e.g., HeLa vs. MCF-7) and incubation times .
- Metabolic stability assays : Use liver microsomes to assess if rapid degradation underlies inconsistent in vivo vs. in vitro results .
- Orthogonal assays : Validate target engagement via SPR (surface plasmon resonance) alongside enzymatic assays to rule off-target effects .
How can computational modeling predict the compound’s binding affinity for neurotransmitter receptors?
Q. Advanced
- Docking simulations : Use Schrödinger’s Glide or AutoDock Vina with receptor structures (e.g., 5-HT or NMDA receptors) to identify key interactions (e.g., hydrogen bonds with Asp155 in 5-HT) .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories to prioritize stable binding poses .
- QSAR models : Coramine-like substituents (e.g., cyclopropane rigidity) enhance affinity for monoamine transporters; adjust substituent electronegativity for selectivity .
What formulation strategies improve solubility for in vivo studies?
Q. Basic
- Co-solvent systems : Use 10% DMSO in saline for intravenous administration (up to 10 mg/mL solubility) .
- Salt formation : Hydrochloride salt enhances aqueous solubility (2.5-fold vs. free base) via ionic interactions .
- Nanoparticle encapsulation : PLGA nanoparticles (100–200 nm) achieve sustained release in pharmacokinetic studies .
How should researchers handle intermediates with unstable cyclopropane rings during synthesis?
Q. Advanced
- Low-temperature protocols : Perform cyclopropanation at −78°C to minimize ring-opening side reactions .
- In situ quenching : Add scavengers (e.g., silica gel) to trap reactive intermediates like dichlorocarbene .
- Real-time monitoring : Use FTIR or Raman spectroscopy to detect unstable intermediates and adjust reaction conditions dynamically .
What structural analogs of this compound exhibit improved pharmacokinetic profiles, and why?
Q. Advanced
- Analog A : (1S,2R)-2-Phenylcyclopropan-1-amine hydrochloride shows 3x higher BBB penetration due to phenyl group lipophilicity .
- Analog B : Trans-2-cyclopropylcyclopropan-1-amine has a longer half-life (t = 8h vs. 2h) from reduced CYP3A4 metabolism .
- SAR Insights : Cyclopropane ring strain increases target affinity but reduces metabolic stability. Balancing substituent bulk (e.g., isopropyl groups) optimizes both parameters .
What safety precautions are critical when handling this compound in aerosolized form?
Q. Basic
- Ventilation : Use fume hoods with >100 ft/min airflow to prevent inhalation exposure .
- PPE : Nitrile gloves and N95 masks are mandatory; cyclopropane derivatives may irritate mucous membranes .
- Spill management : Neutralize acidic hydrochloride residues with sodium bicarbonate before disposal .
How do solvent polarity and temperature influence crystallization for X-ray studies?
Q. Advanced
- Solvent screening : Ethanol/water mixtures (70:30) yield monoclinic crystals (space group P2) suitable for diffraction .
- Temperature gradients : Slow cooling from 60°C to 4°C over 48h produces larger, defect-free crystals .
- Additives : 5% glycerol reduces crystal cracking during cryocooling .
What isotopic labeling strategies enable metabolic tracking in animal models?
Q. Advanced
- C labeling : Introduce C at the cyclopropane ring carbons via CHI in synthesis; track hepatic metabolism via LC-MS .
- Deuterium labeling : Replace amine hydrogens with deuterium to study absorption kinetics using PET imaging .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
